Cas no 312586-94-0 (4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid)

4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid structure
312586-94-0 structure
商品名:4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid
CAS番号:312586-94-0
MF:C20H19BrN2O4
メガワット:431.279864549637
CID:6030315
PubChem ID:2879432

4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid
    • 4-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
    • 1H-Pyrazole-1-butanoic acid, 3-(4-bromophenyl)-4,5-dihydro-5-(2-methoxyphenyl)-γ-oxo-
    • CCG-106204
    • AKOS000638694
    • AKOS016037814
    • F0477-0077
    • BIM-0039325.P001
    • 4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
    • 4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
    • EU-0037828
    • CBMicro_039302
    • 312586-94-0
    • インチ: 1S/C20H19BrN2O4/c1-27-18-5-3-2-4-15(18)17-12-16(13-6-8-14(21)9-7-13)22-23(17)19(24)10-11-20(25)26/h2-9,17H,10-12H2,1H3,(H,25,26)
    • InChIKey: WJPLXRUTKRWWBO-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)CCC(N1C(C2=CC=CC=C2OC)CC(C2=CC=C(Br)C=C2)=N1)=O

計算された属性

  • せいみつぶんしりょう: 430.05282g/mol
  • どういたいしつりょう: 430.05282g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 574
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 79.2Ų

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3(Predicted)
  • ふってん: 577.8±60.0 °C(Predicted)
  • 酸性度係数(pKa): 4.84±0.17(Predicted)

4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0477-0077-30mg
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0477-0077-4mg
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0477-0077-20mg
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0477-0077-2μmol
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0477-0077-1mg
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0477-0077-3mg
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0477-0077-2mg
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0477-0077-5mg
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0477-0077-25mg
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0477-0077-10μmol
4-[3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
312586-94-0 90%+
10μl
$69.0 2023-05-17

4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid 関連文献

4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acidに関する追加情報

4-3-(4-Bromophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-Yl-4-Oxobutanoic Acid

The compound 4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-oxobutanoic acid (CAS No. 312586-94-0) is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a pyrazole ring system, a bromophenyl group, and a methoxyphenyl substituent. The presence of these functional groups endows the molecule with unique chemical and biological properties, making it a subject of interest for researchers and industry professionals alike.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The pyrazole ring system in this compound serves as a versatile scaffold for modulating molecular interactions, while the bromophenyl and methoxyphenyl groups contribute to its hydrophobicity and electronic properties. These features make the compound an ideal candidate for exploring its potential as a lead compound in medicinal chemistry.

The synthesis of this compound involves a series of carefully designed organic reactions, including coupling reactions and cyclization processes. Researchers have employed advanced methodologies such as Suzuki-Miyaura coupling and Stille coupling to construct the aromatic rings and establish key stereochemical relationships. The optimization of these reaction conditions has led to improved yields and higher purity levels, ensuring the compound's suitability for downstream applications.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, suggesting its potential role in treating diseases such as cancer and inflammatory disorders. Furthermore, the methoxyphenyl group has been implicated in enhancing the molecule's solubility and bioavailability, which are critical factors for drug delivery.

From a materials science perspective, the compound's structural complexity offers opportunities for exploring its use in advanced materials such as polymers or sensors. The pyrazole ring system, known for its aromaticity and conjugation properties, could serve as a building block for constructing functional materials with tailored electronic properties. Additionally, the presence of electron-withdrawing groups like the bromophenyl substituent could influence the material's optical and electrical characteristics.

Recent advancements in computational chemistry have also enabled researchers to predict the compound's behavior under various conditions. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. These computational tools are complemented by experimental techniques such as X-ray crystallography, which have been used to determine the compound's three-dimensional structure with high precision.

In conclusion, 4-3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-Yl-4-Oxobutanoic Acid (CAS No. 312586-94-0) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a valuable asset for advancing both scientific understanding and practical innovations.

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